N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide
Overview
Description
N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide, also known as CDP-CE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a tool in neuroscience research to investigate the mechanisms of action of various neurotransmitters and neuromodulators.
Mechanism of Action
N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide works by blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synapse, which can result in increased signaling and activation of downstream signaling pathways. The exact mechanism of action of N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide are complex and depend on the specific neurotransmitter system being targeted. Generally, N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide has been shown to increase dopamine, norepinephrine, and serotonin signaling in the brain, which can lead to increased motivation, attention, and mood. However, the effects of N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide can also vary depending on the dose, timing, and duration of administration.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide has several advantages for use in lab experiments. It is a relatively selective and potent inhibitor of dopamine, norepinephrine, and serotonin reuptake, making it a useful tool for investigating the effects of these neurotransmitters on behavior and cognition. Additionally, N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide has a relatively long half-life, which allows for prolonged effects and reduces the need for frequent dosing.
However, there are also limitations to the use of N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide in lab experiments. It can be difficult to control for the dose and timing of administration, which can lead to inconsistent results. Additionally, N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide. One area of interest is the investigation of the long-term effects of N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide on behavior and cognition. Another area of interest is the development of more selective and potent inhibitors of dopamine, norepinephrine, and serotonin reuptake. Additionally, the use of N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide in combination with other drugs or therapies may provide new insights into the mechanisms of action of these treatments.
Scientific Research Applications
N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide has been widely used in scientific research as a tool to investigate the mechanisms of action of various neurotransmitters and neuromodulators. It has been shown to selectively block the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, attention, and motivation. N-(2-chlorophenyl)-N'-[3-(dimethylamino)propyl]ethanediamide has also been used to study the effects of these neurotransmitters on behavior, cognition, and addiction.
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-17(2)9-5-8-15-12(18)13(19)16-11-7-4-3-6-10(11)14/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBDMRMJJYAWQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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